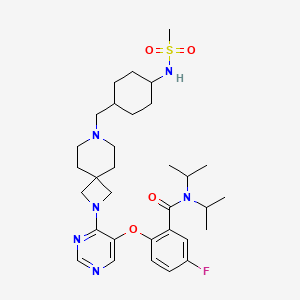

VTP50469

Description

Properties

Molecular Formula |

C32H47FN6O4S |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3 |

InChI Key |

ADHHOUXZPBYYSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

VTP50469 in MLL-Rearranged Leukemia: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in the context of MLL-rearranged (MLLr) leukemia. This document synthesizes key preclinical findings, detailing the molecular underpinnings of its anti-leukemic activity and providing insights into the experimental methodologies used to elucidate its function.

Core Mechanism: Disrupting the Menin-MLL1 Oncogenic Axis

MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1), leading to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the chromatin-modifying machinery to target genes, driving a leukemogenic gene expression program. A critical component of this process is the interaction between the MLL fusion protein and the nuclear protein menin, encoded by the MEN1 gene. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin and enabling the pathological gene activation.

This compound is a rationally designed, orally bioavailable small molecule that directly targets the menin-MLL interaction.[1][2] It binds with high affinity to a well-defined pocket on menin, the same site required for MLL1 binding, thereby competitively inhibiting the formation of the menin-MLL fusion protein complex.[1] This disruption is the cornerstone of this compound's therapeutic effect.

By displacing the MLL fusion protein from chromatin, this compound triggers a cascade of downstream events:

-

Downregulation of MLL Target Genes: The primary consequence of menin-MLL disruption is the transcriptional repression of key MLL target genes essential for leukemogenesis, most notably HOXA9 and MEIS1.[3]

-

Induction of Cellular Differentiation: this compound promotes the differentiation of leukemic blasts into more mature myeloid cells, a hallmark of therapeutic efficacy in acute myeloid leukemia (AML).

-

Induction of Apoptosis: In certain MLLr leukemia contexts, particularly B-cell acute lymphoblastic leukemia (B-ALL), this compound induces programmed cell death.

The following diagram illustrates the core mechanism of this compound.

References

What is the binding affinity of VTP50469 to the Menin-MLL complex

An In-Depth Analysis of Binding Affinity, Experimental Protocols, and Mechanism of Action for Researchers and Drug Development Professionals.

VTP50469 is a potent and highly selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. This compound disrupts this complex, leading to the suppression of leukemogenic gene expression, cellular differentiation, and apoptosis in MLL-rearranged leukemia models.[1][2] This document provides a comprehensive overview of the binding affinity of this compound, the detailed experimental methods used for its characterization, and the underlying signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the Menin-MLL complex has been determined through cell-free biochemical assays, revealing it to be a picomolar inhibitor.[3][4] The key quantitative metric for its binding potency is the Inhibition Constant (Ki), which is summarized in the table below.

| Compound | Target Complex | Assay Type | Binding Affinity (Ki) |

| This compound | Menin-MLL | Cell-free assay | 104 pM[3][4] |

Mechanism of Action and Signaling Pathway

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoietic development.[5] In MLL-rearranged leukemias, the MLL gene is fused to one of over 60 different partner genes, creating oncogenic MLL-fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of genes like HOXA9 and MEIS1.[1][5][6]

This compound acts by directly binding to Menin and competitively inhibiting its interaction with the MLL fusion protein.[1][2] This disruption displaces the MLL-fusion protein from chromatin at specific gene loci, leading to a downregulation of target gene expression, which in turn induces differentiation and apoptosis in the leukemia cells.[1][3]

Experimental Protocols

The determination of the high-affinity binding of this compound to the Menin-MLL complex was accomplished using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust, homogeneous assay format is well-suited for studying protein-protein interactions and for the high-throughput screening of inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the inhibition of the Menin-MLL interaction by this compound. It relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC) when they are brought into close proximity by the protein-protein interaction.

Materials and Reagents:

-

Menin Protein: Full-length, wild-type Menin with an N-terminal HIS tag, purified from E. coli.

-

MLL Peptide: A custom-synthesized peptide corresponding to amino acids 4-43 of MLL, labeled with fluorescein isothiocyanate (FITC) (FITC-MLL-4-43).

-

Donor Fluorophore: Terbium-conjugated anti-HIS Antibody (Tb-anti-HIS).

-

Compound: this compound, serially diluted in 100% DMSO.

-

Assay Buffer: Specific buffer conditions as optimized for the assay (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).

-

Assay Plates: 96-well format plates suitable for fluorescence measurements.

Procedure:

-

Compound Plating: this compound is serially diluted in DMSO and dispensed into the 96-well assay plates.

-

Reagent Preparation: A master mix of the assay components is prepared. This includes the HIS-tagged Menin protein, the FITC-MLL-4-43 peptide, and the Tb-anti-HIS antibody in the assay buffer at their final optimized concentrations.

-

Reaction Incubation: The reagent master mix is added to the wells containing the diluted this compound. The plate is then incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read on a microplate reader capable of TR-FRET measurements. The instrument first excites the Terbium donor fluorophore and then, after a time delay to reduce background fluorescence, measures the emission from both the Terbium donor and the FITC acceptor.

-

Data Analysis: The ratio of the acceptor (FITC) to donor (Terbium) emission is calculated. In the absence of an inhibitor, Menin and MLL interact, bringing the Tb and FITC labels close, resulting in a high FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal. The Ki value is then calculated from the IC50 values obtained from the dose-response curves.

References

- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. ashpublications.org [ashpublications.org]

- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

VTP50469: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a sophisticated structure-based drug design program, this compound has demonstrated significant preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, the direct precursor to the clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a complete resource for researchers in the field of oncology and drug development.

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. A critical interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of key target genes, including the HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4][5]

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a compelling therapeutic target.[3] this compound emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical protein-protein interaction.

Discovery and Optimization

The discovery of this compound was a result of an iterative, structure-based drug design strategy.[6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-2.[6]

Subsequent optimization efforts were guided by Contour™, a computational drug design platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6] This iterative process of chemical synthesis, biological testing, and structural analysis led to the identification of VTP-49477, a potent inhibitor with a Ki of 12 ± 5 pM.[7][8] Further optimization of this scaffold for improved oral bioavailability resulted in the selection of this compound, which maintained high potency with a Ki of 104 ± 30 pM.[8][9] The co-crystal structure of this compound bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to Menin and disrupting its interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has several key downstream consequences:

-

Displacement of Menin from Chromatin: Treatment with this compound leads to a global, genome-wide displacement of Menin from chromatin.[6]

-

Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, this compound selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]

-

Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3, and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]

-

Induction of Differentiation and Apoptosis: The altered gene expression profile triggers cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines.[6][10]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Preclinical Efficacy

The preclinical activity of this compound was evaluated in a range of in vitro and in vivo models of MLL-rearranged and NPM1-mutant leukemias.

In Vitro Activity

This compound demonstrated potent and selective inhibition of proliferation in a panel of human leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on cell lines without these genetic alterations.

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines

| Cell Line | Fusion/Mutation | IC50 (nM) |

| MOLM13 | MLL-AF9 | 13[10] |

| MV4;11 | MLL-AF4 | 17[11] |

| RS4;11 | MLL-AF4 | 25[11] |

| KOPN-8 | MLL-ENL | 15[11] |

| SEMK2 | MLL-AF4 | 27[11] |

| THP1 | MLL-AF9 | 37[10] |

| NOMO1 | MLL-AF9 | 30[10] |

| ML2 | MLL-AF6 | 16[10] |

| EOL1 | MLL-AF9 | 20[10] |

| HB11;19 | MLL-ENL | 36[11] |

| OCI-AML3 | NPM1c | 18[11] |

| REH | None | >2000[11] |

| HL-60 | None | >2000[11] |

In Vivo Activity

The in vivo efficacy of this compound was assessed in patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL. Oral administration of this compound resulted in dramatic reductions in leukemia burden and a significant survival advantage.

Table 2: In Vivo Efficacy of this compound in MLL-r Leukemia PDX Models

| Model | Disease | Dosing Regimen | Outcome |

| MLL-r B-ALL | B-cell Acute Lymphoblastic Leukemia | 15-60 mg/kg, PO, BID, 28 days | Significant survival advantage across all doses.[10] |

| MLL-r B-ALL | B-cell Acute Lymphoblastic Leukemia | 0.1% in chow (~175 mg/kg/day), 28 days | Dramatic reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[8][12] |

| MLL-r AML | Acute Myeloid Leukemia | Not specified | Significant reduction of human CD45+ cells in peripheral blood.[7] |

Notably, in multiple mice engrafted with MLL-r B-ALL, this compound treatment appeared to eradicate the disease, with the animals remaining disease-free for over a year post-treatment.[6]

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: Workflow for the in vitro cell proliferation assay.

Methodology:

-

Leukemia cell lines were seeded in 96-well plates at an appropriate density.

-

Cells were treated with a range of concentrations of this compound or a DMSO control.

-

Plates were incubated for 3 to 7 days.

-

CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated by fitting the data to a four-parameter logistic curve.

In Vivo PDX Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice engrafted with human MLL-rearranged leukemia cells.

Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.

Methodology:

-

Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged leukemia cells from patient samples.

-

Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

-

Once engraftment was established, mice were randomized into treatment and control groups.

-

This compound was administered orally, either by gavage or formulated in chow, for a planned 28-day period.

-

Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone marrow. Survival was monitored over time.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL fusion proteins.

Methodology:

-

Leukemia cells were treated with this compound or DMSO for a specified duration.

-

Chromatin was cross-linked with formaldehyde, and the cells were lysed.

-

Chromatin was sheared by sonication to generate fragments of 200-500 bp.

-

Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the N-terminus of MLL.

-

DNA was purified from the immunoprecipitated complexes.

-

Sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.

-

Sequencing reads were aligned to the human genome, and peaks were called to identify regions of protein binding.

Transition to Clinical Development: Revumenib (SNDX-5613)

This compound is the preclinical precursor to revumenib (SNDX-5613), which has advanced into clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for this compound provided a strong rationale for the clinical development of revumenib. Clinical trials have shown promising results, leading to Breakthrough Therapy Designation from the U.S. FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation in adult and pediatric patients.[14]

Conclusion

This compound is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. Its discovery and preclinical development have not only provided a deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved the way for a promising new clinical agent, revumenib, for patients with genetically defined acute leukemias. The comprehensive data package for this compound underscores its potent and selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models, establishing a strong foundation for its clinical successor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. targetedonc.com [targetedonc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 13. Syndax Announces U.S. FDA Breakthrough Therapy Designation Granted for Revumenib for the Treatment of Adult and Pediatric Patients with Relapsed or Refractory KMT2A- Rearranged (MLLr) Acute Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 14. fda.gov [fda.gov]

VTP50469 target selectivity profile

An In-depth Technical Guide to the VTP50469 Target Selectivity Profile

Introduction

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor developed through structure-based drug design.[1][2] It is engineered to specifically disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][3] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins in MLL-rearranged (MLL-r) leukemias and is also implicated in NPM1-mutant (NPM1c) acute myeloid leukemia (AML).[1][4][5] this compound's mechanism of action involves high-affinity binding that displaces Menin from chromatin, leading to the suppression of key leukemogenic genes, which in turn induces cellular differentiation and apoptosis.[1][3] Preclinical studies have demonstrated significant anti-leukemia activity in both in vitro and in vivo models, supporting its development for clinical trials.[1][6] A close analog of this compound, revumenib (SNDX-5613), has advanced into clinical trials for treating relapsed or refractory acute leukemias.[2][7][8]

Quantitative Target Selectivity Profile

This compound exhibits a high degree of potency and selectivity for the Menin-MLL interaction. Its binding affinity and inhibitory concentrations have been quantified through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Target | Reference |

| Ki | 104 pM | Cell-free Assay | Menin-MLL Interaction | [3] |

| IC₅₀ | ~10 nM | Cell-based Assays | MLL-rearranged & NPM1-mutant leukemia cell lines | [4] |

| IC₅₀ | Low nM range | Cell Proliferation Assay | MLL-rearranged leukemia cell lines | [1] |

Cellular and In Vivo Selectivity

The selectivity of this compound is further demonstrated by its differential effects on various leukemia cell lines and its on-target activity in animal models.

-

Cell Line Selectivity : this compound demonstrates potent anti-proliferative activity specifically against leukemia cell lines that harbor MLL-rearrangements.[1] In contrast, it has no effect on cell lines that do not have these rearrangements.[1] MLL-r cell lines themselves show varied sensitivity, categorized as very sensitive (e.g., MOLM13, MV4;11), moderately sensitive (e.g., RS4;11), and resistant (e.g., THP1).[9]

-

Mechanism of Cellular Response : In MLL-r acute lymphoblastic leukemia (ALL) cell lines, this compound induces apoptosis in a dose-dependent manner.[1] In MLL-r AML cell lines, the primary response is dose-dependent differentiation, characterized by increased expression of the cell surface marker CD11b.[1]

-

In Vivo Efficacy : In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, oral administration of this compound leads to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow, with no observed toxicity.[1][4] Remarkably, in some PDX models of MLL-r ALL, the treatment appeared to eradicate the disease, with mice remaining disease-free for over a year post-treatment.[1][6]

Mechanism of Action: Disrupting the MLL-Menin Complex

The primary mechanism of this compound is the physical disruption of the Menin-MLL interaction. In MLL-r leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and DOT1L to chromatin.[1][10] This complex maintains a leukemogenic gene expression program, notably upregulating genes like MEIS1 and HOXA.[1][5] this compound binds to Menin, preventing its interaction with the MLL-fusion protein.[1][3] This leads to the displacement of Menin from chromatin, a subsequent reduction in MLL-fusion protein occupancy at select target genes, and downregulation of their expression, thereby reversing the oncogenic state.[1][10]

While the primary target is the Menin-MLL interaction, some studies suggest this compound may also partially disrupt the interaction between Menin and MYC, leading to the downregulation of MYC target genes.[11] This indicates a potential secondary mechanism contributing to its anti-cancer effects.

Experimental Protocols

The target selectivity profile of this compound was established using a range of detailed experimental methodologies.

1. Cell-Free Binding Assay To determine the direct binding affinity (Ki), a cell-free assay was employed. This biochemical method involves using purified Menin and MLL proteins. The ability of this compound to inhibit the interaction between these two proteins is measured, allowing for a precise calculation of the inhibitor constant (Ki) without the complexity of a cellular environment.[3]

2. Cell Viability and Proliferation Assays To assess cellular potency (IC₅₀) and selectivity, various leukemia cell lines (including MLL-r lines like MOLM13, RS4;11, and MV4;11, as well as non-MLL-r lines) were treated with escalating doses of this compound.[1][9] Viable cells were counted at different time points (e.g., up to 10 days) using methods like trypan blue exclusion.[9] The concentration required to inhibit 50% of cell growth was then calculated.

3. Gene Expression Analysis (RNA-seq) To confirm that target inhibition leads to the expected downstream effects, RNA sequencing was performed. MLL-r cell lines (MOLM13 and RS4;11) were treated with this compound or a DMSO control for 2 and 7 days.[1] Total RNA was then extracted, converted to cDNA libraries, and sequenced. The resulting data was analyzed to identify genes that were significantly up- or downregulated, confirming the suppression of the MLL-fusion target gene signature.[1]

4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq was used to directly measure the effect of this compound on protein occupancy at a genomic level.[1] This technique provided definitive evidence that the drug displaces Menin from chromatin.

5. Patient-Derived Xenograft (PDX) Models To evaluate in vivo efficacy and on-target activity, immunodeficient mice were engrafted with human MLL-r leukemia cells from patients.[1] Once leukemia was established, mice were treated with this compound, often formulated in their chow for oral delivery.[4] Leukemia burden was monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.[1] On-target activity was confirmed by measuring the expression of target genes like MEIS1 in the remaining leukemia cells.[1]

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. answers.childrenshospital.org [answers.childrenshospital.org]

- 7. Clinical Trial of New Targeted Agent a Boon for Patient With AML | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

In Vitro Characterization of VTP50469: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that this compound effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biochemical Activity

This compound is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]

| Compound | Target | Assay Type | Ki |

| This compound | Menin-MLL Interaction | Cell-free assay | 104 pM[1][2][7] |

Cellular Activity: Proliferation Inhibition

This compound demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.

| Cell Line | Subtype | MLL Status | IC50 (nM) |

| AML | |||

| MOLM13 | AML | MLL-AF9 | 13[2][3] |

| THP1 | AML | MLL-AF9 | 37[2][3] |

| NOMO1 | AML | MLL-AF9 | 30[2][3] |

| ML2 | AML | MLL-AF6 | 16[2][3] |

| EOL1 | AML | MLL-AF9 | 20[2][3] |

| MV4;11 | AML | MLL-AF4 | 17[2][3] |

| ALL | |||

| KOPN8 | B-ALL | MLL-AF4 | 15[2][3] |

| HB11;19 | B-ALL | MLL-ENL | 36[2][3] |

| SEMK2 | B-ALL | MLL-AF4 | 27[2][3] |

| RS4;11 | B-ALL | MLL-AF4 | 25[2][3] |

| Murine | |||

| MLL-AF9 | AML | MLL-AF9 | 15[2][3] |

| Ewing Sarcoma | |||

| Various | Ewing Sarcoma | Wild-Type MLL | > 3000[9][10] |

Mechanism of Action

This compound acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.

Signaling Pathway

The binding of this compound to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 4. cms.syndax.com [cms.syndax.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. This compound (SNDX-50469) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]

- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

Structural Basis of VTP50469 Inhibition of the Menin-MLL Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL) rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. The interaction between the nuclear protein Menin and the N-terminus of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins. VTP50469 is a potent and orally bioavailable small-molecule inhibitor that disrupts the Menin-MLL interaction, leading to anti-leukemic effects. This technical guide provides an in-depth overview of the structural basis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (Menin-MLL Interaction) | 104 pM | Cell-free assay | [1][2] |

| IC50 (MOLM13 cells) | 13 nM | Cell Proliferation Assay | [2] |

| IC50 (THP1 cells) | 37 nM | Cell Proliferation Assay | [2] |

| IC50 (NOMO1 cells) | 30 nM | Cell Proliferation Assay | [2] |

| IC50 (ML2 cells) | 16 nM | Cell Proliferation Assay | [2] |

| IC50 (EOL1 cells) | 20 nM | Cell Proliferation Assay | [2] |

| IC50 (Murine MLL-AF9 cells) | 15 nM | Cell Proliferation Assay | [2] |

| IC50 (KOPN8 cells) | 15 nM | Cell Proliferation Assay | [2] |

| IC50 (HB11;19 cells) | 36 nM | Cell Proliferation Assay | [2] |

| IC50 (MV4;11 cells) | 17 nM | Cell Proliferation Assay | [2] |

| IC50 (SEMK2 cells) | 27 nM | Cell Proliferation Assay | [2] |

| IC50 (RS4;11 cells) | 25 nM | Cell Proliferation Assay | [2] |

| IC50 (OCI-AML3 - NPM1c+ cells) | ~20 nM | Cell Proliferation Assay | [3][4] |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment Dose & Schedule | Outcome | Reference |

| MLL-rearranged B-ALL | 120 mg/kg, twice daily (oral) | Dramatically increased survival | [5] |

| MLL-rearranged AML | 15-60 mg/kg, twice daily for 28 days (oral) | Significant survival advantage | [2] |

| MLL-rearranged B-ALL | 50 mg/kg, twice daily for 28 days (IP, VTP-49477) | Significant reduction in leukemia burden | [3][4] |

| MLL-rearranged AML | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells | [3][4] |

| NPM1-mutant AML | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells | [3][4] |

Signaling Pathways and Mechanisms of Action

Caption: Menin-MLL signaling in normal hematopoiesis and MLL-rearranged leukemia, and the inhibitory action of this compound.

Experimental Workflows

Caption: Overall experimental workflow for the evaluation of this compound.

Experimental Protocols

Menin Protein Expression and Purification for X-ray Crystallography

This protocol is a reconstructed summary based on common practices for Menin purification for structural studies.

-

Expression:

-

The gene encoding human Menin is subcloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His6-SUMO).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of auto-induction media.

-

The culture is grown at 37°C until the OD600 reaches ~0.6-0.8, then the temperature is reduced to 18-25°C for overnight expression.

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by ultracentrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

The affinity tag is cleaved by incubating the eluate with a specific protease (e.g., SUMO protease) overnight at 4°C during dialysis against a low-imidazole buffer.

-

A second Ni-NTA step is performed to remove the cleaved tag and the protease.

-

The flow-through containing the purified Menin is further purified by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Protein concentration is determined, and the protein is concentrated for crystallization trials.

-

X-ray Crystallography of Menin-VTP50469 Complex

This protocol is based on the information available for PDB entry 6PKC.

-

Crystallization:

-

Purified Menin is incubated with a molar excess of this compound.

-

The complex is crystallized using the vapor diffusion method (sitting drop).

-

Crystallization conditions for 6PKC were 0.1 M CAPSO pH 9.5 and 20% PEG 8000.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. For 6PKC, data was collected at the Diamond Light Source beamline I24.

-

Data are processed and scaled using standard crystallographic software.

-

The structure is solved by molecular replacement using a previously determined Menin structure as a search model.

-

The model is refined, and the this compound molecule is built into the electron density map.

-

Biochemical Assay for Menin-MLL Interaction (Fluorescence Polarization)

This is a general protocol for a fluorescence polarization (FP) competition assay.

-

Reagents:

-

Purified recombinant human Menin.

-

A fluorescently labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FITC-labeled MLL4-15).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

This compound or other test compounds.

-

-

Procedure:

-

A solution of Menin and the fluorescent MLL peptide is prepared in the assay buffer at concentrations that result in a stable and robust FP signal.

-

Serial dilutions of this compound are prepared.

-

In a multi-well plate, the Menin-peptide solution is mixed with the this compound dilutions.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

The data are analyzed to determine the IC50 value, which is then used to calculate the Ki.

-

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Culture:

-

MLL-rearranged leukemia cell lines (e.g., MOLM13, RS4;11) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well opaque-walled plate at a predetermined optimal density.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for a specified period (e.g., 72 hours).

-

The plate is equilibrated to room temperature.

-

CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

-

The data are used to generate a dose-response curve and calculate the IC50 value.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This is a generalized protocol for ChIP-seq in leukemia cell lines.

-

Chromatin Preparation:

-

Leukemia cells (e.g., MOLM13) are treated with either DMSO (vehicle) or this compound for a specified time.

-

Cells are cross-linked with formaldehyde to fix protein-DNA interactions.

-

The reaction is quenched with glycine.

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared to a fragment size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is pre-cleared with protein A/G magnetic beads.

-

A specific antibody against the protein of interest (e.g., Menin, MLL) is added to the chromatin and incubated overnight at 4°C.

-

Protein A/G beads are added to capture the antibody-protein-DNA complexes.

-

The beads are washed with a series of stringent buffers to remove non-specific binding.

-

-

DNA Purification and Sequencing:

-

The protein-DNA complexes are eluted from the beads.

-

The cross-links are reversed by heating in the presence of a high salt concentration.

-

Proteins are digested with proteinase K.

-

DNA is purified using standard methods.

-

The purified DNA is used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.

-

In Vivo Patient-Derived Xenograft (PDX) Model Studies

This is a general workflow for evaluating this compound in MLLr leukemia PDX models.

-

Model Establishment:

-

Primary leukemia cells from patients with MLLr leukemia are transplanted into immunodeficient mice (e.g., NSG mice).

-

Engraftment of human leukemia cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood.

-

-

Drug Treatment:

-

Once leukemia is established, mice are randomized into treatment and control groups.

-

This compound is administered orally, often formulated in a suitable vehicle or mixed into the chow.

-

The control group receives the vehicle alone.

-

-

Efficacy Evaluation:

-

Leukemia burden is monitored throughout the study by measuring the percentage of human CD45+ cells in the peripheral blood, and by in vivo bioluminescence imaging if the cells are transduced with a luciferase reporter.

-

At the end of the study, leukemia engraftment in the bone marrow, spleen, and other organs is assessed.

-

Survival of the mice in the different treatment groups is monitored.

-

Conclusion

This compound is a highly potent inhibitor of the Menin-MLL interaction with a clear structural basis for its activity. It effectively disrupts the oncogenic complex in MLL-rearranged leukemias, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis. The preclinical data strongly support its clinical development for the treatment of this aggressive form of leukemia. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on Menin-MLL inhibitors and related areas of cancer biology and drug discovery.

References

- 1. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Early Preclinical Efficacy of VTP-50469: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical data on VTP-50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the quantitative efficacy of VTP-50469 in various cancer models, the experimental protocols used in these key studies, and visualizations of its mechanism of action and experimental workflows.

In Vitro Efficacy

VTP-50469 has demonstrated potent anti-proliferative activity in a range of leukemia cell lines, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations. In contrast, its activity against Ewing Sarcoma cell lines was significantly lower.

Table 1: VTP-50469 In Vitro IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation/Rearrangement | IC50 (nM) | Reference |

| MOLM13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 13 | [1][2] |

| MV4;11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | 10 - 17 | [1][2][3][4][5] |

| THP1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 37 | [1][2] |

| NOMO1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 30 | [1][2] |

| ML2 | Acute Myeloid Leukemia (AML) | MLL-AF6 | 16 | [1][2] |

| EOL1 | Eosinophilic Leukemia | - | 20 | [1][2] |

| Murine MLL-AF9 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 15 | [1][2] |

| KOPN8 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-rearranged | 15 | [1][2] |

| HB11;19 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-rearranged | 36 | [1][2] |

| SEMK2 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-AF4 | 27 | [1][2] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-AF4 | 25 | [1][2] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1c+ | ~20 | |

| ES-1 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |

| ES-4 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |

| ES-6 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |

| EW-8 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |

In Vivo Efficacy

VTP-50469 has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant leukemia. However, its efficacy was limited in Ewing Sarcoma xenograft models.

Table 2: VTP-50469 In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| MLL-r B-ALL & AML (n=3) | B-ALL, AML | 50 mg/kg, BID, IP (VTP-49477, a close analog) for 28 days | Significant reduction in leukemia burden (Median: 2-fold in BM, 3-fold in SP, 6-fold in PB) | |

| MLL-r and NPM1c+ | Leukemia | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reductions in human leukemia cells in peripheral blood, spleen, and bone marrow. No observed toxicity. | [6] |

| MLL-r ALL (7 pediatric PDXs) | ALL | 120 mg/kg, BID, PO for 28 days | Maintained complete responses (MCRs) in 6/7 PDXs. Significant reduction of leukemia infiltration in spleen (7/7) and bone marrow (6/7). | [7] |

| MLL-7 | ALL | 0.1% in chow | Complete Response (CR). T-C: 48.2 days, T/C: 8.1. | [7][8] |

| MLL-8 | ALL | 0.1% in chow | Progressive Disease (PD). T-C: 23.0 days, T/C: 4.9. | [7][8] |

| MLL-7 (Combination) | ALL | VTP-50469 (0.1% in chow) + VXL (Vincristine, Dexamethasone, L-asparaginase) | Maintained Complete Response (MCR). T-C: 77.0 days, T/C: 12.3. Significantly delayed progression vs. single agents. | [7][8] |

| MLL-8 (Combination) | ALL | VTP-50469 (0.1% in chow) + VXL | Maintained Complete Response (MCR). T-C: 49.1 days, T/C: 9.3. Significantly delayed progression vs. single agents. | [7][8] |

BM: Bone Marrow, SP: Spleen, PB: Peripheral Blood, T-C: Time to event for treated minus control, T/C: Ratio of median time to event for treated versus control

Table 3: VTP-50469 In Vivo Efficacy in Ewing Sarcoma Xenograft Models

| Number of Models Tested | Treatment Regimen | Key Findings | Reference |

| 7 | 100 or 120 mg/kg, BID, PO for 28 days | Statistically significant prolongation of time to event in 4 of 7 models. No objective responses (all progressive disease). Modest EFS T/C values ranging from 1.24 to 1.74. | [3][5][9] |

Mechanism of Action

VTP-50469 is a potent inhibitor of the Menin-MLL protein-protein interaction, with a Ki of 104 pM.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins and in NPM1-mutant leukemias.

Caption: VTP-50469 Mechanism of Action.

The binding of VTP-50469 to Menin disrupts its interaction with the MLL fusion protein. This leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of MLL target genes, and subsequent induction of apoptosis and differentiation in leukemia cells.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Viability Assay

-

Cell Lines: A panel of human leukemia and Ewing Sarcoma cell lines were used.

-

Drug Exposure: Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3 µM for 96 hours.[3]

-

Viability Assessment: Cell viability was assessed using the Alamar Blue assay.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Immune-deficient mice (e.g., NSG) were engrafted with patient-derived leukemia cells or Ewing Sarcoma cell lines.

-

Drug Formulation and Administration: VTP-50469 was suspended in a vehicle of 0.5% Natrosol + 1% Polysorbate-80.[3] The formulation was sonicated until uniform and stored at 4°C.[3] Administration was performed by oral gavage (PO) twice daily (BID) or formulated in chow.[3][7][8]

-

Efficacy Assessment: Tumor burden was monitored by measuring tumor volume or by detecting human CD45+ cells in peripheral blood.[8] Efficacy was assessed by event-free survival, objective response criteria, and analysis of leukemia infiltration in tissues.[7][8]

Caption: In Vivo Xenograft Experimental Workflow.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for specified durations (e.g., 3 days).[11]

-

Cross-linking and Chromatin Preparation: Cells were cross-linked with formaldehyde, lysed, and the chromatin was sheared by sonication to an average size of 200-500 bp.

-

Immunoprecipitation: Chromatin was incubated with specific antibodies against Menin, MLL, or other proteins of interest.

-

Sequencing and Data Analysis: DNA was purified, and sequencing libraries were prepared for high-throughput sequencing. Raw sequencing data can be accessed from the Gene Expression Omnibus (GEO) under accession number GSE127508.[11]

RNA Sequencing (RNA-seq)

-

Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for 2 and 7 days.[11]

-

RNA Extraction and Library Preparation: Total RNA was extracted, and libraries were prepared for sequencing.

-

Sequencing and Data Analysis: Differential gene expression analysis was performed to identify genes whose expression was altered by VTP-50469 treatment. The data is available under GEO accession number GSE127508.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 3. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium | RTI [rti.org]

- 6. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

VTP50469: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical dependency in certain types of acute leukemia.[1][2][3] By disrupting this key protein-protein interaction, this compound effectively modulates epigenetic states, leading to the suppression of a leukemogenic gene expression program and subsequent anti-leukemic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This compound is the preclinical precursor to revumenib (SNDX-5613), a compound currently in clinical development for the treatment of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias.[4][5][6]

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

This compound functions by directly binding to Menin, a scaffold protein that plays a crucial role in the aberrant recruitment of the MLL1 fusion protein complex to chromatin.[7] This interaction is essential for the maintenance of a leukemogenic gene expression program in MLL-rearranged leukemias.[2][5] this compound competitively inhibits the binding of the MLL fusion protein to Menin, leading to the dissociation of the Menin-MLL complex from chromatin.[1][2][8] This displacement results in a cascade of epigenetic changes, including altered histone methylation and downregulation of key target genes, ultimately inducing differentiation and apoptosis in susceptible leukemia cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (Menin-MLL Interaction) | 104 pM | Cell-free assay | [1][3] |

| IC50 (MOLM13 cells) | 13 nM | Cell Proliferation Assay | [3] |

| IC50 (THP1 cells) | 37 nM | Cell Proliferation Assay | [3] |

| IC50 (NOMO1 cells) | 30 nM | Cell Proliferation Assay | [3] |

| IC50 (ML2 cells) | 16 nM | Cell Proliferation Assay | [3] |

| IC50 (EOL1 cells) | 20 nM | Cell Proliferation Assay | [3] |

| IC50 (Murine MLL-AF9 cells) | 15 nM | Cell Proliferation Assay | [3] |

| IC50 (KOPN8 cells) | 15 nM | Cell Proliferation Assay | [3] |

| IC50 (HB11;19 cells) | 36 nM | Cell Proliferation Assay | [3] |

| IC50 (MV4;11 cells) | 17 nM | Cell Proliferation Assay | [3] |

| IC50 (SEMK2 cells) | 27 nM | Cell Proliferation Assay | [3] |

| IC50 (RS4;11 cells) | 25 nM | Cell Proliferation Assay | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. answers.childrenshospital.org [answers.childrenshospital.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cms.syndax.com [cms.syndax.com]

- 8. cms.syndax.com [cms.syndax.com]

The Pharmacokinetic Profile of VTP50469: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo models.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound and its close structural analog, revumenib (SNDX-5613), to inform ongoing research and drug development efforts. While specific quantitative pharmacokinetic parameters for this compound are not extensively published, this guide synthesizes available preclinical and clinical data from analogous compounds to provide a representative profile.

Introduction to this compound

This compound was developed through a structure-based drug design approach to create a potent and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction, this compound effectively reverses this oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1] this compound is a close analog of revumenib (SNDX-5613), which is currently in clinical development.[2][3]

Mechanism of Action

This compound competitively binds to a well-defined pocket on the menin protein, the same site that MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL complex, leading to the dissociation of this complex from chromatin. The subsequent downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker of this compound activity.[1]

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound are not publicly available. However, the compound is described as orally bioavailable.[1] To provide a representative profile, this section includes data from other preclinical menin-MLL inhibitors and clinical data from its close analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in Mice

The following table summarizes key pharmacokinetic parameters for other orally bioavailable menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of this compound.

| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (F%) | Reference |

| MI-463 | 35 | p.o. | ~1.5 | ~2 | ~8 | ~45% | [4] |

| MI-503 | 60 | p.o. | ~4.5 | ~2 | ~25 | ~75% | [4] |

| MI-3454 | 100 | p.o. | ~10 | ~2 | ~60 | 77% | [5] |

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the cited literature and should be considered approximate.

Clinical Pharmacokinetics of Revumenib (SNDX-5613)

The clinical pharmacokinetic profile of revumenib, a close analog of this compound, provides valuable insights.

| Parameter | Value (without strong CYP3A4 inhibitor) | Value (with strong CYP3A4 inhibitor) | Reference |

| Half-life (t½) | ~3.6 hours | ~7.5 hours | [6] |

| Apparent Clearance (CL/F) | 27 L/h | 7 L/h | [6] |

| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | [6] |

| Time to Steady State | 2-3 days | 2-3 days | [6] |

Experimental Protocols

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-leukemic activity of this compound in mouse models engrafted with human leukemia cells.

Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or NPM1-mutant leukemia cells from patients.

Dosing Regimens:

-

Oral Gavage: this compound is administered twice daily (BID) at doses ranging from 15 to 120 mg/kg.[1]

-

Chow Formulation: this compound is mixed into the mouse chow at a concentration of 0.1%, resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:

-

Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.

-

Prolongation of survival.

-

Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).

Figure 2: In Vivo Efficacy Study Workflow.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between this compound plasma concentration and its biological effect.

Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

-

Tumors are grown to approximately 250 mm³.

-

Rats are treated with this compound at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined period (e.g., 4 days).[1]

-

Plasma samples are collected to determine drug concentration.

-

Tumor tissue is collected to measure the expression of target genes, such as MEIS1.

-

The plasma IC50 for target gene suppression is calculated by correlating drug concentration with the level of gene expression inhibition.[1] For this compound, the plasma IC50 for MEIS1 suppression was determined to be 109 ± 15 nM.[1]

Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions

This compound is a promising, orally active menin-MLL inhibitor with demonstrated preclinical efficacy. While detailed pharmacokinetic studies for this compound are not yet in the public domain, the available data on its in vivo activity and the clinical pharmacokinetic profile of its close analog, revumenib, provide a strong foundation for its continued development. Future publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies for this compound will be crucial for a complete understanding of its pharmacokinetic profile and for optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of CYP3A4 metabolism observed with revumenib are likely to be key considerations for the clinical development of this compound. Further research should also focus on elucidating the full pharmacokinetic profile in various preclinical species to support the design of first-in-human clinical trials.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syndax Announces Preclinical Results Supporting Development of its Portfolio of Menin Inhibitors In Mixed Lineage Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]

- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

Methodological & Application

Preparing VTP50469 for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of VTP50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This compound has demonstrated significant preclinical activity in models of MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[1][2] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is an orally active inhibitor that disrupts the critical interaction between Menin and the MLL1 fusion protein, which is a key driver of leukemogenesis in MLL-r leukemias.[3][4] This disruption leads to the displacement of Menin from chromatin, changes in gene expression, cellular differentiation, and ultimately, apoptosis of leukemia cells.[3][4][5] The inhibitor has a high potency with a Ki of 104 pM.[3][4]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

In Vitro Activity

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cell lines. A summary of its in vitro efficacy is presented below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM13 | MLL-r AML | 13 | [4] |

| THP1 | MLL-r AML | 37 | [4] |

| NOMO1 | MLL-r AML | 30 | [4] |

| ML2 | MLL-r AML | 16 | [4] |

| EOL1 | MLL-r AML | 20 | [4] |

| Murine MLL-AF9 | MLL-r AML | 15 | [4] |

| KOPN8 | MLL-r ALL | 15 | [4] |

| HB11;19 | MLL-r ALL | 36 | [4] |

| MV4;11 | MLL-r ALL | 10, 17 | [4] |

| SEMK2 | MLL-r ALL | 27 | [4] |

| RS4;11 | MLL-r ALL | 25 | [4] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | >3000 |

In Vivo Efficacy Studies

This compound has shown significant anti-leukemic activity in various preclinical in vivo models, including patient-derived xenografts (PDX).[3][5]

Animal Models

The most commonly used models for evaluating this compound efficacy are immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, engrafted with human MLL-rearranged leukemia cell lines or patient-derived xenografts.[3][6]

Formulation and Administration

This compound is orally bioavailable and can be administered via oral gavage or formulated in chow.[1][3] The choice of formulation and administration route may depend on the specific experimental design and desired dosing regimen.

Formulation Protocols:

-

Oral Gavage Suspension:

-

Vehicle 1: 0.5% Natrosol + 1% Polysorbate-80. This compound is suspended in the vehicle and sonicated in a 37°C water bath until a uniform suspension is achieved. The formulation can be stored at 4°C for up to one month.

-

Vehicle 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Dissolve this compound in DMSO first, then add PEG300, Tween-80, and Saline sequentially. Ensure the solution is clear.[4]

-

Vehicle 3: 10% DMSO, 90% Corn Oil.[4]

-

-

Chow Formulation:

Dosing Regimens

The optimal dosing regimen for this compound may vary depending on the leukemia model and the therapeutic window being investigated.

| Animal Model | Dosing Route | Dosage | Dosing Schedule | Efficacy | Reference |

| MLL-r ALL PDX | Oral Gavage | 15, 30, 60, 90, 120 mg/kg | Twice daily (BID) for 28 days | Significant reduction of leukemia burden and extended survival.[3][6] | [3][6] |

| Ewing Sarcoma Xenografts | Oral Gavage | 100-120 mg/kg | Twice daily (BID) for 28 days | Limited antitumor activity, slowed tumor progression but no regression. | |

| MLL-AF9 AML | Chow Formulation | 0.1% in chow (~120-180 mg/kg/day) | Ad libitum for 40 days | Dramatic reductions of leukemia burden.[5] | [5] |

| MLL-r ALL PDX | Chow Formulation | 0.1% in chow (~175 mg/kg/day) | Ad libitum for 28 days | Dramatic reductions of human leukemia cells in peripheral blood, spleen, and bone marrow.[7] | [7] |

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

-

This compound powder

-

Vehicle components (e.g., Natrosol, Polysorbate-80, sterile water)

-

Sterile conical tubes

-

Sonicator water bath

-

Calibrated balance

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

-

Prepare the vehicle solution (e.g., 0.5% Natrosol and 1% Polysorbate-80 in sterile water).

-

Accurately weigh the this compound powder and add it to a sterile conical tube.

-

Add the prepared vehicle to the this compound powder.

-

Vortex the mixture briefly to initially disperse the powder.

-

Place the tube in a sonicator water bath set to 37°C.

-

Sonicate until a visually uniform suspension is achieved.

-

Store the formulation at 4°C for up to one month. Before each use, ensure the suspension is brought to room temperature and vortexed to ensure uniformity.

In Vivo Efficacy Study in a Leukemia PDX Model

This protocol outlines a general procedure for assessing the efficacy of this compound in a patient-derived xenograft model of MLL-rearranged leukemia.

Materials:

-

NSG mice (7-9 weeks old)[3]

-

MLL-rearranged leukemia PDX cells

-

This compound formulation

-

Vehicle control

-

Flow cytometry reagents for monitoring human CD45+ cells

-

General animal handling and surgical equipment

Procedure:

-

Engraftment: Inject NSG mice intravenously with MLL-rearranged leukemia PDX cells.

-

Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry analysis for the percentage of human CD45+ cells.

-

Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.

-

Treatment:

-

Monitoring during Treatment: Monitor animal health (body weight, clinical signs) and leukemia burden (peripheral blood sampling) throughout the study.

-

Endpoint: At the end of the treatment period or when mice reach a pre-defined humane endpoint (e.g., significant weight loss, high leukemia burden), euthanize the animals.

-

Tissue Collection: Collect peripheral blood, spleen, and bone marrow for analysis of leukemia burden by flow cytometry and for pharmacodynamic studies (e.g., gene expression analysis of MLL-fusion target genes).[5][7]

Pharmacodynamic Studies

To confirm the on-target activity of this compound in vivo, it is recommended to perform pharmacodynamic studies. These may include:

-

Gene Expression Analysis: Assess the expression of MLL-fusion target genes such as HOXA9, MEIS1, and MEF2C in leukemia cells isolated from treated animals.[5] this compound treatment is expected to downregulate the expression of these genes.

-

Chromatin Immunoprecipitation (ChIP): Evaluate the chromatin occupancy of Menin and MLL-fusion proteins at target gene promoters. This compound should displace Menin from these sites.[5]

-

Flow Cytometry for Differentiation Markers: Analyze the expression of differentiation markers (e.g., CD11b, CD13, CD86) on AML cells, as this compound has been shown to induce differentiation.[7]

By following these detailed application notes and protocols, researchers can effectively prepare and utilize this compound for in vivo studies, contributing to a comprehensive understanding of its therapeutic potential.

References

- 1. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 2. cms.syndax.com [cms.syndax.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

Application Note: Assessing VTP50469 Target Engagement with Chromatin Immunoprecipitation Sequencing (ChIP-seq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain hematological malignancies, including leukemias with MLL rearrangements or NPM1 mutations.[1][2][3][4][5] this compound functions by displacing Menin from chromatin, thereby disrupting the MLL fusion protein complexes that drive oncogenic gene expression.[1][3][4] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to directly measure the target engagement of this compound by quantifying the genome-wide changes in Menin chromatin occupancy.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the DNA binding sites of a specific protein.[6][7][8] When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of protein-DNA interactions.[6][7] In the context of drug development, ChIP-seq is an invaluable tool for confirming the mechanism of action and assessing the on-target efficacy of epigenetic modifiers like this compound.[6][9] This protocol is designed for researchers in both academic and industrial settings to robustly assess the cellular activity of this compound and similar Menin-MLL interaction inhibitors.

Signaling Pathway and Experimental Rationale

dot

Caption: this compound disrupts the Menin-MLL interaction, leading to reduced Menin binding at target gene promoters and decreased oncogenic gene expression.

Experimental Workflow

The ChIP-seq workflow to assess this compound target engagement involves treating leukemia cells with the compound, followed by fixation, chromatin shearing, immunoprecipitation of Menin-DNA complexes, DNA purification, library preparation, and sequencing.

dot

Caption: Overview of the ChIP-seq experimental workflow for assessing this compound target engagement.

Detailed Experimental Protocols

This protocol is optimized for approximately 1 x 107 cells per ChIP reaction. It is recommended to perform experiments in biological replicates for robust data analysis.

Part 1: Cell Culture, Treatment, and Cross-linking

-

Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, RS4;11) under standard conditions to a density of approximately 0.5-1 x 106 cells/mL.

-

Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) or with an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

-

Cell Harvesting:

-

Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Part 2: Chromatin Preparation

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (see Table 1 for composition).

-

Incubate on ice for 10 minutes.

-

Isolate nuclei by centrifugation.

-

-

Chromatin Shearing (Sonication):

-

Resuspend the nuclear pellet in a sonication buffer (see Table 1 for composition).

-

Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.

-

After sonication, pellet cell debris by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C. The supernatant contains the sheared chromatin.

-

-

Chromatin Quantification:

-

Take a small aliquot of the sheared chromatin, reverse the cross-links, and measure the DNA concentration.

-

Part 3: Immunoprecipitation

-

Bead Preparation:

-

Prepare a 50:50 mix of Protein A and Protein G magnetic beads.

-

Wash the beads with a blocking buffer (see Table 1).

-

-

Antibody Coupling:

-

Incubate the beads with a ChIP-grade anti-Menin antibody (see Table 2 for recommended amounts) for at least 4-6 hours at 4°C with rotation.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with a dilution buffer (see Table 1).

-

Save a small aliquot of the diluted chromatin as the "Input" control.

-

Add the antibody-coupled beads to the diluted chromatin.

-

Incubate overnight at 4°C with rotation.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers (see Table 1) to remove non-specific binding.

-

Perform a final wash with TE buffer.

-

Part 4: DNA Purification and Library Preparation

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (see Table 1).

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Also, process the "Input" control in parallel.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation:

-

Quantify the purified ChIP and Input DNA.

-

Prepare sequencing libraries using a commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit).

-

Perform end-repair, A-tailing, and adapter ligation followed by PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A read depth of 20-30 million reads per sample is generally sufficient.

-

Data Presentation and Analysis

Table 1: Buffer Compositions

| Buffer Name | Composition |

| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors |

| Sonication Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors |

| IP Dilution Buffer | 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS |

| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |

| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |